6-((Isononoyl)amino)hexanoic acid triethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Isononoyl)amino)hexanoic acid triethanolamine is a chemical compound with the molecular formula C15H29NO3.C6H15NO3 . It is known for its unique structure, which combines the properties of hexanoic acid and triethanolamine, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 6-((Isononoyl)amino)hexanoic acid triethanolamine typically involves the reaction of hexanoic acid with isononoyl chloride in the presence of a base, followed by the addition of triethanolamine . The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Analyse Chemischer Reaktionen
6-((Isononoyl)amino)hexanoic acid triethanolamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6-((Isononoyl)amino)hexanoic acid triethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 6-((Isononoyl)amino)hexanoic acid triethanolamine exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a surfactant, reducing surface tension and enhancing the solubility of other compounds. In biological systems, it may interact with enzymes and receptors, influencing various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
6-((Isononoyl)amino)hexanoic acid triethanolamine can be compared with other similar compounds such as:
Hexanoic acid: A simpler compound with similar properties but lacking the triethanolamine component.
Triethanolamine: A widely used compound in cosmetics and pharmaceuticals, but without the isononoyl and hexanoic acid components.
Isononoyl chloride: A reactive intermediate used in the synthesis of various organic compounds.
The uniqueness of this compound lies in its combined properties, making it versatile for multiple applications.
Eigenschaften
CAS-Nummer |
85702-79-0 |
---|---|
Molekularformel |
C15H29NO3.C6H15NO3 C21H44N2O6 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;6-(7-methyloctanoylamino)hexanoic acid |
InChI |
InChI=1S/C15H29NO3.C6H15NO3/c1-13(2)9-5-3-6-10-14(17)16-12-8-4-7-11-15(18)19;8-4-1-7(2-5-9)3-6-10/h13H,3-12H2,1-2H3,(H,16,17)(H,18,19);8-10H,1-6H2 |
InChI-Schlüssel |
FKSJFWVVZWWJJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCC(=O)NCCCCCC(=O)O.C(CO)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.